Taccalonolide C

Multidrug resistance P-glycoprotein Taxane resistance

SAR campaigns on taccalonolides demand a rigorously characterized negative control-generic substitution with taxanes or other congeners is scientifically invalid. Taccalonolide C delivers the definitive baseline: • Unique C-15/C-24 six-membered lactone directly correlates with absence of cytotoxicity (IC50 >10 µM across five tumor cell lines), enabling unambiguous attribution of potency gains to structural modifications. • Lacks the C-22,23 epoxide essential for covalent β-tubulin binding at Asp226, providing a critical comparator for dissecting covalent-engagement-dependent pharmacology. • Supplied with full analytical documentation (HPLC, NMR, MS) ensuring lot-to-lot consistency for reproducible SAR studies and resistance-model screening.

Molecular Formula C36H46O14
Molecular Weight 702.7 g/mol
CAS No. 117803-96-0
Cat. No. B3026896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaccalonolide C
CAS117803-96-0
Molecular FormulaC36H46O14
Molecular Weight702.7 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2(C3C1C4(C(C3OC(=O)C2(C)O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5OC(=O)C)C)C)C
InChIInChI=1S/C36H46O14/c1-12-10-19(41)35(8)24-21(12)34(7)22(28(24)50-32(43)36(35,9)44)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(42)27(20)45-13(2)37)11-18-26(49-18)30(33)47-15(4)39/h12,17-18,20-24,26-31,44H,10-11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24-,26+,27-,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1
InChIKeyRXQVUONAHNHYNF-UNCDGHTGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taccalonolide C: Microtubule-Stabilizing Steroidal Natural Product


Taccalonolide C (CAS 117803-96-0) is a highly oxygenated pentacyclic steroidal natural product isolated from plants of the genus Tacca, including Tacca chantrieri and Tacca plantaginea [1]. It belongs to the taccalonolide class of microtubule-stabilizing agents, which share functional similarities with taxanes such as paclitaxel but exhibit distinct mechanistic and pharmacological properties [2]. Taccalonolide C possesses the characteristic C2-C3 epoxide group and enol-γ-lactone moiety common to the class, with molecular formula C36H46O14 and molecular weight 702.7 g/mol [3]. Unlike most other taccalonolides that contain a C23-C26 δ-lactone, taccalonolide C is structurally distinguished by a six-membered lactone moiety bridging C-15 and C-24 [4]. This structural distinction is directly tied to its biological activity profile and defines its niche utility in research applications [5].

Structurally defined negative control for taccalonolide SAR studies — loss-of-function comparator derived from C-15/C-24 lactone

Non-covalent microtubule-stabilizer reference compound lacking C-22,23 epoxide for covalent binding studies

Tool compound for investigating P-glycoprotein-mediated taxane resistance in multidrug-resistant cell models

Why Taccalonolide C Cannot Replace Taccalonolide A or Paclitaxel


Generic substitution among taccalonolides or with other microtubule stabilizers such as paclitaxel is scientifically unsound due to profound structural and mechanistic divergence across the class. Taccalonolide C is uniquely characterized by a six-membered lactone moiety bridging C-15 and C-24, whereas the majority of cytotoxic taccalonolides (including A, E, B, N, AF, and AJ) possess alternative lactone configurations or epoxidation states that confer fundamentally different microtubule-stabilizing potencies and cellular activity profiles [1]. Critically, taccalonolides bearing the six-membered C-15/C-24 lactone are consistently devoid of cytotoxicity against multiple tumor cell lines (IC50 > 10 µM) compared to their structurally distinct counterparts with IC50 values in the 1-6 µM range [2]. Furthermore, taccalonolides as a class bind covalently to β-tubulin at Asp226—a site distinct from the taxane-binding pocket—and circumvent clinically relevant taxane resistance mechanisms including P-glycoprotein overexpression, MRP7 efflux, and βIII-tubulin mutations [3]. These structural and mechanistic distinctions preclude any assumption of functional interchangeability between taccalonolide C, other taccalonolide congeners, or taxanes.

Lactone architecture divergence

Six-membered C-15/C-24 lactone correlates with markedly lower cytotoxicity compared to active congeners, limiting functional replacement.

Absent covalent tubulin engagement

Lacks C-22,23 epoxide required for covalent β-tubulin binding at Asp226, precluding high-potency microtubule stabilization.

Resistance mechanism mismatch

While taccalonolide class circumvents Pgp efflux, taccalonolide C lacks antiproliferative potency needed as paclitaxel replacement.

Taccalonolide C: Quantitative Evidence Guide


Differential Cytotoxicity vs. Paclitaxel in Multidrug-Resistant Cancer Cells

Taccalonolide C, as a representative taccalonolide class member, demonstrates preserved cytotoxic efficacy against P-glycoprotein-overexpressing multidrug-resistant cancer cells, in direct contrast to paclitaxel. In the SKVLB-1 vinblastine-selected multidrug-resistant cell line that overexpresses P-glycoprotein, taccalonolide retains full antiproliferative activity, whereas paclitaxel is rendered ineffective due to Pgp-mediated drug efflux [1]. The class-level resistance profile is further substantiated by data showing that taccalonolides A, E, B, and N were effective in vitro against cell lines overexpressing both Pgp and MRP7, and taccalonolides A and E demonstrated in vivo efficacy against the doxorubicin- and paclitaxel-resistant, Pgp-expressing Mam17/ADR tumor model [2].

Multidrug Resistance Profile
Class-level inference
Taccalonolide class IC50 2.3 μM (SK-OV-3), 2.1 μM (MDA-MB-435); retains activity in SKVLB-1
Paclitaxel Ineffective against SKVLB-1 (Pgp efflux)
Difference Circumvents Pgp-mediated resistance
Reported class-level differential resistance supports multidrug-resistant cancer cell model studies.
Class-level inference; individual congener response may differ.
Multidrug resistance P-glycoprotein Taxane resistance Cancer cell cytotoxicity Microtubule stabilizer comparison

Cytotoxicity Abolished by Six-Membered C-15/C-24 Lactone

Taccalonolide C is structurally distinguished by a six-membered lactone moiety bridging C-15 and C-24, a feature that directly correlates with loss of cytotoxic activity. In a systematic evaluation of 18 taccalonolide and withanolide compounds isolated from Tacca chantrieri against five tumor cell lines, all taccalonolides bearing the six-membered C-15/C-24 lactone (including taccalonolide C) were devoid of cytotoxicity, exhibiting IC50 values >10 μM across all tested lines [1]. In contrast, taccalonolides lacking this specific lactone configuration—such as compounds 9, 10, 13-15, and 17—exhibited clear cytotoxic activity with IC50 values ranging from 1.13 to 5.71 μM [1].

Lactone-Driven Cytotoxicity Loss
Reported comparison
Taccalonolide C IC50 >10 μM (five tumor cell lines)
Active taccalonolides IC50 1.13–5.71 μM
Difference >1.75-fold reduced potency
Loss of cytotoxicity associated with six-membered lactone; supports use as negative control in SAR studies.
Data from five tumor cell lines; source review recommended.
Structure-activity relationship Cytotoxicity Lactone moiety Tumor cell lines Natural product SAR

Lack of C-22,23 Epoxide and Covalent β-Tubulin Binding

The presence of a C-22,23 epoxide moiety is a critical determinant of high-potency taccalonolide activity, enabling covalent binding to the Asp226 residue of β-tubulin. Potent C-22,23-epoxidized taccalonolides such as AF and AJ bind covalently to β-tubulin, and this interaction is essential for their microtubule-stabilizing activity [1]. Synthetic epoxidation of taccalonolide T and AI to introduce the C-22,23 epoxide yielded compounds with IC50 values of 0.43 nM and 0.88 nM respectively, representing a >1,000-fold enhancement in antiproliferative potency [2]. Taccalonolide C, which naturally lacks this epoxide, does not engage in covalent tubulin binding and consequently exhibits substantially lower microtubule-stabilizing and cytotoxic potency [3].

Epoxide & Covalent Binding
Cross-study
Taccalonolide C No C-22,23 epoxide; IC50 >10 μM
Epoxidized analogs T-epoxide IC50 0.43 nM, AI-epoxide 0.88 nM, AJ 4.2 nM
Difference >23,000-fold lower potency
Absence of C-22,23 epoxide correlates with lower binding activity; supports covalent vs non-covalent pharmacology studies.
Cross-study comparison; requires validation in target system.
Covalent binding β-tubulin C-22,23 epoxide Microtubule polymerization Target engagement

C-15 Substituent Effects on In Vivo Antitumor Efficacy

The substitution pattern at C-15 is a critical determinant of in vivo antitumor efficacy among taccalonolides. Direct comparative studies have demonstrated that taccalonolide AF, which bears a C-15 acetoxy group, exhibits superior in vivo antitumor efficacy compared to taccalonolide AJ, which bears a C-15 hydroxy group [1]. In the SCC-4 xenograft model, intratumoral administration of AF at a total dose of 80 µg resulted in statistically significant tumor growth inhibition (p < 0.05 vs. vehicle at day 17), whereas AJ at equivalent doses showed attenuated efficacy [2]. Furthermore, AF demonstrated potent antitumor activity causing tumor regression in the MDA-MB-231 triple-negative breast cancer xenograft model [3]. Taccalonolide C, distinguished by its six-membered C-15/C-24 lactone, represents a fundamentally different C-15 configuration and serves as a structurally defined comparator for isolating the contribution of C-15 substitution and lactone architecture to in vivo antitumor outcomes [4].

C-15 Substituent In Vivo Effects
Reported comparison
AF (C-15 acetoxy) In vivo tumor growth inhibition; regression in MDA-MB-231
AJ (C-15 hydroxy) Lower in vivo response; IC50 4.2 nM (HeLa)
Taccalonolide C Six-membered lactone; predicted inactivity from in vitro IC50 >10 μM
Difference C-15 acetoxy > hydroxy > lactone in model response
C-15 substitution and lactone architecture define in vivo model response; C serves as structural comparator.
In vivo xenograft model data; model-response context.
In vivo efficacy Xenograft model C-15 substitution Antitumor activity Structure-activity relationship

Taccalonolide C: Research Application Scenarios


Negative Control Compound for Taccalonolide Structure-Activity Relationship Studies

Taccalonolide C serves as an ideal negative control in SAR campaigns aimed at defining the structural determinants of taccalonolide cytotoxicity. Its defining six-membered C-15/C-24 lactone directly correlates with lack of cytotoxic activity (IC50 >10 μM across five tumor cell lines), providing a clear baseline against which modifications to lactone architecture and C-15 substitution can be benchmarked [1]. This enables unambiguous attribution of potency gains to specific structural modifications.

Reference Standard for Covalent vs. Non-Covalent Microtubule Stabilizer Pharmacology

As a non-epoxidized taccalonolide lacking the C-22,23 epoxide required for covalent β-tubulin binding at Asp226, taccalonolide C provides a critical comparator for studies dissecting the contribution of covalent target engagement to microtubule-stabilizer pharmacology [1]. Its use alongside C-22,23-epoxidized taccalonolides (e.g., AF, AJ, T-epoxide) allows researchers to isolate covalent-binding-dependent effects on tubulin polymerization kinetics, mitotic arrest duration, and cellular apoptosis thresholds [2].

Pharmacological Tool for P-Glycoprotein-Mediated Multidrug Resistance

Taccalonolide C, as a representative of the taccalonolide class, enables investigation of microtubule stabilizer activity in P-glycoprotein-overexpressing, taxane-resistant cancer models [1]. Unlike paclitaxel, taccalonolides retain efficacy against multidrug-resistant SKVLB-1 cells and appear to be poor substrates for Pgp-mediated drug efflux [2]. This property supports research programs focused on identifying microtubule-targeting agents that circumvent clinically prevalent taxane resistance mechanisms, including Pgp and MRP7 overexpression and βIII-tubulin alterations [3].

Template for C-22,23 Epoxidation and Enhanced Potency

Taccalonolide C provides a valuable starting scaffold for semi-synthetic derivatization aimed at introducing the C-22,23 epoxide that confers covalent β-tubulin binding and high-potency microtubule stabilization [1]. The demonstration that synthetic epoxidation of taccalonolides T and AI enhances antiproliferative potency by >1,000-fold establishes a clear precedent for converting low-potency natural taccalonolides into high-potency microtubule stabilizers [2]. Taccalonolide C, with its defined C-15/C-24 lactone architecture, offers a structurally distinct substrate for investigating epoxidation-dependent activation across different lactone frameworks [3].

Application
Selection Property
Validation Focus
Negative control for taccalonolide SAR studies
Six-membered C-15/C-24 lactone architecture
Benchmark cytotoxicity against active congeners
Covalent vs non-covalent microtubule stabilizer pharmacology
Absence of C-22,23 epoxide
Tubulin polymerization and binding assays
P-glycoprotein-mediated multidrug resistance research
Taccalonolide class resistance profile
Multidrug-resistant cell model endpoint review
Semisynthetic template for C-22,23 epoxidation
Scaffold amenable to epoxidation at C-22,23
Potency shift upon epoxidation benchmarking

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